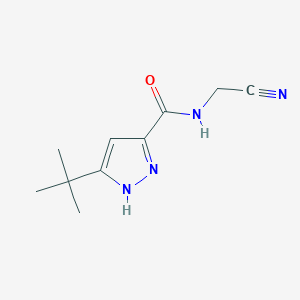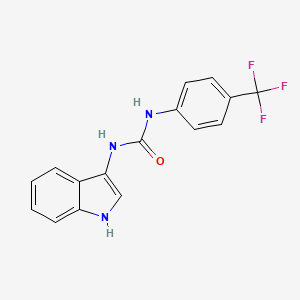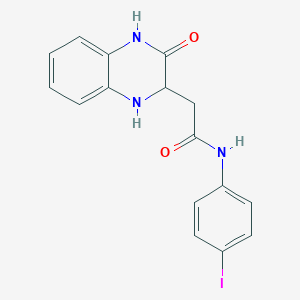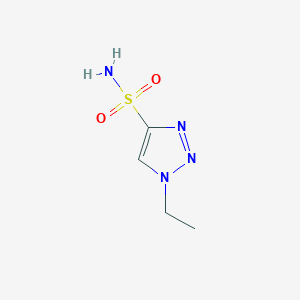
5-Tert-butyl-N-(cyanomethyl)-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Tert-butyl-N-(cyanomethyl)-1H-pyrazole-3-carboxamide, also known as TBCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TBCA is a pyrazole derivative that has been extensively studied for its ability to inhibit the activity of the enzyme protein kinase CK2. This enzyme is involved in the regulation of numerous cellular processes, including cell growth, proliferation, and survival.
Mecanismo De Acción
5-Tert-butyl-N-(cyanomethyl)-1H-pyrazole-3-carboxamide works by inhibiting the activity of the enzyme protein kinase CK2. This enzyme is involved in the regulation of numerous cellular processes, including cell growth, proliferation, and survival. By inhibiting the activity of CK2, 5-Tert-butyl-N-(cyanomethyl)-1H-pyrazole-3-carboxamide induces apoptosis in cancer cells and protects neurons from oxidative stress.
Biochemical and Physiological Effects:
5-Tert-butyl-N-(cyanomethyl)-1H-pyrazole-3-carboxamide has been shown to have significant biochemical and physiological effects. The inhibition of CK2 activity by 5-Tert-butyl-N-(cyanomethyl)-1H-pyrazole-3-carboxamide induces apoptosis in cancer cells, making it a potential therapeutic agent for the treatment of cancer. 5-Tert-butyl-N-(cyanomethyl)-1H-pyrazole-3-carboxamide has also been shown to protect neurons from oxidative stress and prevent neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 5-Tert-butyl-N-(cyanomethyl)-1H-pyrazole-3-carboxamide in lab experiments is its specificity for CK2. 5-Tert-butyl-N-(cyanomethyl)-1H-pyrazole-3-carboxamide has been shown to selectively inhibit the activity of CK2, making it a useful tool for studying the role of CK2 in various cellular processes. However, one of the limitations of using 5-Tert-butyl-N-(cyanomethyl)-1H-pyrazole-3-carboxamide in lab experiments is its potential toxicity. 5-Tert-butyl-N-(cyanomethyl)-1H-pyrazole-3-carboxamide has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 5-Tert-butyl-N-(cyanomethyl)-1H-pyrazole-3-carboxamide. One area of research is the development of 5-Tert-butyl-N-(cyanomethyl)-1H-pyrazole-3-carboxamide analogs with improved potency and selectivity for CK2. Another area of research is the identification of new therapeutic applications for 5-Tert-butyl-N-(cyanomethyl)-1H-pyrazole-3-carboxamide, such as in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 5-Tert-butyl-N-(cyanomethyl)-1H-pyrazole-3-carboxamide and its potential toxicity.
Métodos De Síntesis
The synthesis of 5-Tert-butyl-N-(cyanomethyl)-1H-pyrazole-3-carboxamide involves a series of chemical reactions. The first step involves the reaction of tert-butyl hydrazine with ethyl acetoacetate to form tert-butyl 3-oxo-3-phenylpropanehydrazonate. This intermediate is then reacted with ethyl cyanoacetate to form tert-butyl 3-oxo-3-phenylpropanehydrazonate ethyl cyanoacetate. The final step involves the reaction of this intermediate with acetic anhydride to form 5-Tert-butyl-N-(cyanomethyl)-1H-pyrazole-3-carboxamide.
Aplicaciones Científicas De Investigación
5-Tert-butyl-N-(cyanomethyl)-1H-pyrazole-3-carboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of 5-Tert-butyl-N-(cyanomethyl)-1H-pyrazole-3-carboxamide is in cancer research. The inhibition of CK2 activity by 5-Tert-butyl-N-(cyanomethyl)-1H-pyrazole-3-carboxamide has been shown to induce apoptosis in cancer cells, making it a potential therapeutic agent for the treatment of cancer. 5-Tert-butyl-N-(cyanomethyl)-1H-pyrazole-3-carboxamide has also been studied for its potential applications in the field of neurodegenerative diseases. The inhibition of CK2 activity has been shown to protect neurons from oxidative stress and prevent neurodegeneration.
Propiedades
IUPAC Name |
5-tert-butyl-N-(cyanomethyl)-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O/c1-10(2,3)8-6-7(13-14-8)9(15)12-5-4-11/h6H,5H2,1-3H3,(H,12,15)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLOCZEISZFOYQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NN1)C(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-tert-butyl-N-(cyanomethyl)-1H-pyrazole-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(3,4-Dimethylphenyl)phthalazin-1-yl]oxybenzaldehyde](/img/structure/B2740648.png)

![2-(9-(4-chlorophenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(4-cyanophenyl)acetamide](/img/no-structure.png)
![6-Acetyl-2-(2-(4-(methylsulfonyl)phenyl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2740652.png)
![tert-Butyl N-[5-(methoxymethyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B2740654.png)




![2-[(4-methoxybenzyl)amino]-2-phenyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2740663.png)
![{2-[2-(Piperidylmethyl)benzimidazolyl]ethoxy}benzene](/img/structure/B2740665.png)
![7-[4-(2-methoxyphenyl)piperazin-1-yl]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2740666.png)

